5-Benzylidene-1H-imidazol-4(5H)-one
Description
Significance of the Imidazolone (B8795221) Scaffold in Chemical Research
The imidazolone scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Its prevalence in natural products like histamine, histidine, and biotin (B1667282) underscores its fundamental role in biological systems. nih.gov The electron-rich nature of the imidazole (B134444) core allows it to readily interact with a wide array of biological targets, including enzymes and receptors. researchgate.netnih.gov This inherent bioactivity has propelled the exploration of imidazolone derivatives for a range of therapeutic applications. nih.gov Furthermore, the ability to modify the imidazolone scaffold at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility and stability, which are critical for the development of new materials and therapeutic agents. ontosight.ai
Historical Context of 5-Benzylidene-1H-imidazol-4(5H)-one Studies
The synthesis of imidazole derivatives dates back to the 1840s, with significant advancements in synthetic methodologies occurring over the subsequent decades. nih.govresearchgate.net The preparation of this compound and its analogs is often achieved through condensation reactions. A common method involves the reaction of benzaldehyde (B42025) or its derivatives with a compound containing an active methylene (B1212753) group, such as hippuric acid, in the presence of a catalyst like acetic anhydride (B1165640) and sodium acetate, a process related to the Erlenmeyer-Plöchl reaction. nih.gov Over time, more efficient and environmentally friendly synthetic routes have been developed, including one-pot syntheses and microwave-assisted reactions, to improve yields and reduce reaction times. smolecule.comresearchgate.net
Scope of Academic Inquiry into this compound
Modern research into this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Organic chemists are focused on developing novel synthetic pathways and using the compound as a versatile starting material for the construction of more complex heterocyclic systems. acs.org In medicinal chemistry, a significant area of investigation involves the synthesis of various derivatives and the evaluation of their biological activities. smolecule.com These studies often employ computational methods like molecular docking to understand the interactions between the compounds and their biological targets at the molecular level. The exploration of its derivatives has revealed potential applications in various fields, including agriculture and material science. smolecule.com
Chemical and Physical Properties
The chemical and physical properties of this compound are foundational to its utility in research and synthesis. These properties are dictated by its unique molecular structure, which features a conjugated system between the benzylidene group and the imidazolone ring.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (5Z)-5-benzylidene-1H-imidazol-4(5H)-one |
| Appearance | Varies, often reported as a solid |
| Solubility | Generally soluble in organic solvents |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a condensation reaction. smolecule.com
A typical synthetic route involves the reaction of benzaldehyde with an imidazole derivative, often in the presence of an acid or base catalyst. smolecule.com For instance, the condensation of benzaldehyde with 1H-imidazol-4(5H)-one under acidic conditions is a frequently employed method. smolecule.com Variations of this synthesis include the use of different catalysts, such as piperidine (B6355638) or acetic acid, and reaction conditions, like elevated temperatures, to drive the reaction towards the desired product.
The reactivity of this compound is largely influenced by the presence of the nitrogen atoms in the imidazole ring and the exocyclic double bond of the benzylidene group. The nitrogen atoms can act as nucleophiles, participating in reactions with various electrophiles. smolecule.com The conjugated system allows the compound to undergo addition reactions and can be a target for oxidation.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of this compound and its derivatives, providing detailed information about their molecular structure.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) = 3.3 (s, 3H, -CH₃), 7.4-8.3 (m, 10H, Ar-H and s, 3H, =CH-Ar) derpharmachemica.com |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) = 28.9, 112.2, 112.9, 118.0, 118.3, 118.6, 122.1, 123.5, 128.1, 128.6, 136.4, 137.1, 138.2, 138.9, 150.9, 162.8 derpharmachemica.com |
| IR (KBr) cm⁻¹ | 1661 (-C=O) derpharmachemica.com |
| Mass Spec (M+H) | 291 derpharmachemica.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(4E)-4-benzylidene-1H-imidazol-5-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |
InChI Key |
CQGIJPFYWRPMRO-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzylidene 1h Imidazol 4 5h One and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing the 5-benzylidene-1H-imidazol-4(5H)-one scaffold have been well-established, primarily relying on condensation reactions and named reactions like the Erlenmeyer-Plochl synthesis.
Condensation Reactions with Imidazole (B134444) Derivatives
A primary and straightforward method for the synthesis of this compound involves the condensation of an imidazole derivative with benzaldehyde (B42025). This reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic, and often requires elevated temperatures to proceed efficiently.
A specific example is the condensation of 1H-imidazol-4(5H)-one with benzaldehyde, often facilitated by an acid catalyst. smolecule.com This approach highlights the direct formation of the target compound through the creation of the exocyclic double bond.
Erlenmeyer-Ploch Synthesis Principles
The Erlenmeyer-Plochl synthesis is a cornerstone in the preparation of azlactones (oxazolones), which are key intermediates in the synthesis of various amino acids and heterocyclic compounds, including this compound derivatives. wikipedia.org The synthesis starts with the cyclization of an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731). wikipedia.org
This oxazolone intermediate possesses an active methylene (B1212753) group that can readily condense with an aromatic aldehyde, like benzaldehyde, in the presence of a base catalyst such as sodium acetate. wikipedia.orgnih.gov The resulting 4-benzylidene-2-phenyloxazol-5(4H)-one can then be converted to the corresponding this compound derivative by reaction with ammonia (B1221849) or primary amines. ajrconline.orgijapc.com This two-step process, rooted in the Erlenmeyer-Ploch principle, offers a versatile route to a wide array of substituted imidazolones. ijapc.comresearchgate.net
Multi-Step Synthesis Strategies
More complex derivatives of this compound often necessitate multi-step synthetic sequences. libretexts.org These strategies allow for the introduction of various substituents on the imidazole core, the benzylidene moiety, or at the N-1 position, leading to a diverse library of compounds with potentially enhanced biological activities.
For instance, a multi-step approach might begin with the synthesis of a substituted benzaldehyde or a modified imidazole precursor. These precursors are then coupled using one of the classical condensation methods. Subsequent reactions can be performed to further modify the scaffold, such as alkylation, acylation, or substitution reactions on the aromatic rings. sci-hub.se An example of such a strategy involves the initial formation of a thiazolidinone ring, which is then used as a building block to construct the final imidazolone (B8795221) product. vulcanchem.com
Modern Synthetic Techniques and Advancements
In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of this compound and its analogs. These modern techniques often offer significant advantages over classical methods in terms of reaction time, yield, and sustainability.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of this compound derivatives has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ijapc.com
Several studies have successfully employed microwave energy for the key steps in the synthesis, including the Erlenmeyer-Plochl reaction and the subsequent conversion of the oxazolone intermediate to the imidazolone. ajrconline.orgijapc.comresearchgate.net For example, the condensation of hippuric acid with benzaldehyde and the subsequent reaction with ammonia can be efficiently carried out under microwave irradiation, providing the desired product in a fraction of the time required by traditional heating. ijapc.com This rapid and efficient methodology is highly advantageous for the generation of compound libraries for screening purposes. mdpi.comresearchgate.net
| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Erlenmeyer-Plochl Condensation | Several hours | 30-50 seconds | Significant | ijapc.com |
| Oxazolone to Imidazolone Conversion | Several hours | 2 minutes | High | ijapc.com |
| Knoevenagel Condensation | 15 minutes (conventional) | 5 minutes (microwave) | Not specified | researchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. eijppr.com In the context of this compound synthesis, this has led to the development of more sustainable protocols.
One notable green approach is the use of water as a solvent, which is an environmentally benign alternative to volatile organic solvents. samipubco.com Three-component condensation reactions in an aqueous medium have been reported for the synthesis of imidazole derivatives, offering high yields and an improved environmental profile. samipubco.com
Another green strategy involves the use of reusable catalysts, such as montmorillonite (B579905) K-10 clay, which can facilitate the synthesis of benzimidazole (B57391) derivatives under solvent-free conditions, often coupled with microwave irradiation. eijppr.com The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent is another promising green alternative. eijppr.com These approaches not only reduce the generation of hazardous waste but also often lead to simpler work-up procedures and improved reaction efficiency.
Catalytic Methods (e.g., Zeolite Catalysis)
The use of catalysts, particularly heterogeneous catalysts like zeolites, has introduced greener and more efficient routes for synthesizing this compound and its derivatives. Zeolites are crystalline aluminosilicates with a porous structure that can facilitate various organic reactions. iajpr.comirost.ir Their application in the Erlenmeyer-Plochl reaction, a classic method for synthesizing imidazolones, has been shown to reduce reaction times and increase product yields. iajpr.com
Zeolite-catalyzed syntheses are often conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. nih.gov For instance, zeolites such as ZSM-11 and nano-ZSM-5 have been effectively used as reusable catalysts for the synthesis of tetrasubstituted imidazoles. nih.govrsc.org The acidic properties and shape-selectivity of zeolites play a crucial role in their catalytic activity. nih.gov The catalyst can typically be recovered through simple filtration and reused multiple times without a significant drop in performance, adding to the economic and environmental benefits of this approach. iajpr.comnih.gov Other materials like fly ash promoted by hydrogen peroxide have also been explored as novel and efficient catalysts for the synthesis of oxazolone and imidazolone derivatives. ut.ac.ir
Table 1: Comparison of Catalysts in Imidazolone Synthesis
| Catalyst | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Zeolite | Benzoylglycine, substituted aldehydes, aromatic amines | Reduced reflux time, increased yield. iajpr.com | iajpr.com |
| ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline, ammonium (B1175870) acetate | Solvent-free, reusable, short reaction time. nih.gov | nih.gov |
| Aminated nano-zeolite | Barbituric acid, aromatic aldehydes | Solvent-free, excellent yields, short reaction times. irost.ir | irost.ir |
| Fly Ash & H₂O₂ | Hippuric acid, aromatic aldehydes, amines | Novel, efficient. ut.ac.ir | ut.ac.ir |
One-Pot Synthesis Strategies
One-pot synthesis represents a highly efficient approach for the assembly of complex molecules like this compound derivatives from simple precursors in a single reaction vessel. derpharmachemica.commedcraveonline.com This strategy is advantageous as it avoids the isolation and purification of intermediate compounds, thereby saving time, reducing solvent usage, and minimizing waste. medcraveonline.com
A common one-pot procedure involves the condensation of an aldehyde, an α-amino acid or its derivative (like N-acylglycine), and an amine source. For example, a three-component reaction of terephthalaldehyde, an α-amino acid, and an isothiocyanate can produce bis-thiohydantoin derivatives. tandfonline.com These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation, to enhance reaction rates and yields. mdpi.com The development of one-pot methods is a significant area of research, aiming for more sustainable and practical synthetic routes to these heterocyclic compounds. medcraveonline.com
Strategies for Chiral Synthesis and Enantioselective Approaches
The synthesis of single enantiomers of chiral molecules is a critical area of organic chemistry, particularly for applications in pharmaceuticals and materials science. york.ac.uk For this compound derivatives that are chiral, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. york.ac.uk
Strategies for the enantioselective synthesis of imidazolone derivatives often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.uk For instance, axially chiral imidazoles have been synthesized using a cation-directed catalytic enantioselective desymmetrization method. nih.gov Another approach involves the catalytic asymmetric conjugate addition of hydantoin (B18101) surrogates to vinyl sulfones, facilitated by a bifunctional catalyst, to produce enantioenriched 5,5-disubstituted hydantoins. acs.org
The development of N-heterocyclic carbenes (NHCs) with backbone chirality has also provided a pathway to asymmetric synthesis. pitt.edu These chiral NHC ligands can be used in metal-catalyzed reactions to induce enantioselectivity. pitt.edu Despite these advances, creating stable, axially chiral five-membered heterocycles like imidazolones remains challenging due to lower rotational barriers compared to six-membered ring systems. nih.gov
Table 2: Enantioselective Synthesis Approaches
| Method | Key Feature | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Cation-Directed Desymmetrization | Catalytic enantioselective synthesis | Chiral catalyst | Axially chiral imidazoles | nih.gov |
| Asymmetric Conjugate Addition | Use of hydantoin surrogates | Bifunctional catalyst | Enantioenriched 5,5-disubstituted hydantoins | acs.org |
| Asymmetric Intramolecular Arylation | Palladium-catalyzed reaction | Chiral N-heterocyclic carbene ligands | Chiral oxindoles | pitt.edu |
Industrial Production Methodologies and Scalability Considerations
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the production of this compound, scalability of the chosen synthetic method is a primary concern.
While traditional methods like the Erlenmeyer-Plochl reaction are well-established, their industrial application may be hindered by the use of hazardous reagents like acetic anhydride or long reaction times. iajpr.comnih.gov Therefore, the development of scalable, metal-free, and high-yield methods is of significant interest. researchgate.net One-pot syntheses and the use of reusable heterogeneous catalysts, such as zeolites, are particularly attractive for industrial applications due to their potential for increased efficiency and reduced waste. iajpr.comderpharmachemica.com
Continuous flow chemistry offers a promising alternative to batch processing for large-scale production. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate automation, leading to more consistent product quality and higher throughput. The choice of reagents and catalysts that are inexpensive, readily available, and environmentally benign is also a critical factor in the design of an industrially viable process.
Reactivity and Reaction Mechanisms of 5 Benzylidene 1h Imidazol 4 5h One
Electrophilic and Nucleophilic Reactions of the Imidazolone (B8795221) Ring
The imidazolone ring of 5-Benzylidene-1H-imidazol-4(5H)-one possesses both electrophilic and nucleophilic centers, making it susceptible to a variety of reactions. The nitrogen atoms in the imidazole (B134444) ring can act as nucleophiles, while the carbon atoms can undergo substitution. smolecule.com The amphoteric nature of the imidazole ring makes it susceptible to electrophilic attack at various positions, including N3, C4, C5, and C2. sci-hub.se
N-Alkylation Pathways
N-alkylation of the imidazolone ring is a common reaction, often leading to the formation of regioisomeric products. psychosocial.com The reaction typically proceeds via an SN2 mechanism. For instance, the N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl (B1604629) bromides in the presence of a base like potassium carbonate in DMF has been shown to predominantly form N-5 regioisomers. psychosocial.com Microwave-assisted synthesis has also been employed for N-alkylation, offering improved yields and shorter reaction times. researchgate.net
In some cases, N-alkylation can be followed by cyclization. For example, reaction with 1,2-dichloroethane (B1671644) can lead to the formation of bicyclic compounds, although this cyclization can sometimes be an undesired side reaction. conicet.gov.ar
Table 1: Examples of N-Alkylation Reactions
| Starting Material | Reagent | Product | Reference |
| 2-methyl-4(5)-nitroimidazole | Benzyl/butyl halides | N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | researchgate.net |
| 2-(Substituted phenyl) imidazo[4,5-c] pyridines | Benzyl bromides | N-5 regioisomers | psychosocial.com |
| (S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione | Flash vacuum pyrolysis | Benzylidene derivative | conicet.gov.ar |
C-Substitution Reactions (e.g., Halogenation)
C-substitution reactions on the imidazolone ring, such as halogenation, are also possible. Halogenation can occur via radical intermediates. The development of regioselective methods for the synthesis of halogenated (acylamino)imidazoles is crucial for creating precursors for further functionalization. chem-soc.si These halogenated derivatives can then be used in reactions like the halogen-metal exchange to introduce other substituents. chem-soc.si For instance, tetraheterocyclic tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives have been prepared through selective chlorination, among other steps. acs.org
Reactions Involving the Benzylidene Moiety
The exocyclic double bond of the benzylidene group is a key site for various chemical transformations.
Condensation Reactions with Amines or Aldehydes
The this compound core can undergo condensation reactions with various nucleophiles. For example, it can react with amines to form a range of derivatives. smolecule.com One common synthetic route to substituted imidazolones involves the condensation of benzaldehyde (B42025) with an imidazolone precursor. Similarly, multicomponent reactions involving an aldehyde, an aminoazole, and a dicarbonyl compound can proceed through a benzylidene-type intermediate. nih.gov
Microwave-assisted synthesis has been shown to be an efficient method for the condensation of oxazolone (B7731731) derivatives with amines to produce imidazolones, offering better yields and shorter reaction times compared to conventional heating. researchgate.net
Cyclization Reactions for Complex Heterocycles
The reactivity of the benzylidene moiety is instrumental in the synthesis of more complex heterocyclic systems. smolecule.com Cyclization reactions can be initiated at this site, leading to the formation of fused ring systems. For example, (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones undergo spirocyclization in the presence of SnCl4 to yield spirocyclic julolidine (B1585534) derivatives. bohrium.com
Furthermore, 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one has been used as a starting material to synthesize various fused heterocyclic systems, such as imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazines and imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazepines, through reactions with reagents like oxalyl chloride and diethyl malonate. ekb.eg
Table 2: Examples of Cyclization Reactions
| Starting Material | Reagent(s) | Product | Reference |
| (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones | SnCl4 | Spirocyclic julolidine derivatives | bohrium.com |
| 5-(4-Methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one | Oxalyl chloride | 6-(4-Methoxybenzylidene)-4-phenylimidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazine-2,3,7(1H,4H,6H)-trione | ekb.eg |
| 5-(4-Methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one | Diethyl malonate, piperidine (B6355638) | Fused imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazepine analogue | ekb.eg |
Oxidation and Reduction Pathways
The this compound scaffold can undergo both oxidation and reduction reactions.
Oxidation can occur at the imidazole nitrogen, leading to the formation of an N-oxide intermediate through electrophilic attack. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for this purpose. Additionally, the methyl group in 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones can be oxidized by selenium dioxide to form a six-membered imide ring, yielding 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. researchgate.net
Reduction of the benzylidene double bond can be achieved through hydride addition or catalytic hydrogenation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), which selectively reduce the exocyclic double bond to a single bond, yielding 5-benzyl-1H-imidazol-4(5H)-one.
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product | Reference |
| Oxidation | Hydrogen peroxide (H₂O₂) or m-CPBA | Imidazole N-oxide derivatives | |
| Oxidation | Selenium dioxide | 2-Arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones | researchgate.net |
| Reduction | Sodium borohydride (NaBH₄) or H₂/Pd-C | 5-Benzyl-1H-imidazol-4(5H)-one |
Thermal Reactivity and Decomposition Mechanisms
The investigation into the thermal reactivity of benzylidene-imidazo-4-one derivatives has utilized techniques such as flash vacuum pyrolysis (FVP) and static pyrolysis to understand their decomposition mechanisms. conicet.gov.arresearchgate.net The presence of a benzylidene group is a strategic choice to circumvent the radical channel reactions that are often initiated by a benzyl group, which can complicate the reaction mixture and lower the yields of products from intramolecular processes. conicet.gov.arresearchgate.net Computational methods like Density Functional Theory (DFT) have been employed to support and corroborate the proposed thermal pathways. researchgate.net
Flash vacuum pyrolysis (FVP) is a technique that involves heating a compound in the gas phase at high temperatures and low pressures for a very short duration. wikipedia.org This method is particularly useful for studying unimolecular reactions and generating reactive intermediates that might not be stable under other conditions. wikipedia.orguq.edu.au
In the context of 5-benzylidene-imidazol-4(5H)-one derivatives, FVP has been instrumental in elucidating decomposition pathways. For instance, the FVP of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione, a related compound, was performed to study the reaction mechanism without the interference from radical reactions. researchgate.net This study revealed two primary products resulting from dehydrochlorination and an intramolecular aromatic insertion. researchgate.net The short contact times characteristic of FVP allow for the isolation of kinetically controlled products. researchgate.net
The table below summarizes the results from the FVP of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione at various temperatures.
Data adapted from a study on related imidazolidine-2,4-dione derivatives. conicet.gov.ar
Static pyrolysis, which involves heating the sample in a sealed tube for longer durations, often leads to more complex product mixtures compared to FVP due to the longer reaction times allowing for secondary reactions. researchgate.net When derivatives of 5-benzylidene-imidazol-4(5H)-one were subjected to static pyrolysis, complex mixtures were indeed obtained across the studied temperature range. The analysis of these mixtures was typically carried out using Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net The goal of using static pyrolysis in these studies was often to increase the yield of specific products that might be formed in smaller quantities under FVP conditions. researchgate.net
A key consideration in the thermal decomposition of compounds containing a benzyl group is the propensity to undergo reactions via a radical channel. conicet.gov.arresearchgate.net This typically involves the homolytic cleavage of the benzylic C-C bond, leading to the formation of benzyl radicals. These radicals can then dimerize to form products like 1,2-diphenylethane, which reduces the yield of products formed through intramolecular pathways. researchgate.net
To specifically avoid these radical processes and focus on other intramolecular reactions, researchers have turned to studying 5-benzylidene derivatives. conicet.gov.arresearchgate.net By starting with the exocyclic double bond already in place, the initial radical-forming cleavage is suppressed. researchgate.net However, even in the pyrolysis of benzylidene compounds, radical mechanisms can play a role, particularly at higher temperatures. For instance, the formation of certain heterocyclic products can be explained by an intramolecular aromatic insertion, which can proceed through intermediates that have radical character. researchgate.net
The study of such radical-polar crossover reactions, where a radical intermediate leads to an ionic species or vice-versa, is a complex field in organic chemistry. thieme-connect.de The thermal conditions of pyrolysis can facilitate such transformations, leading to a variety of products.
Structural Modifications and Derivative Synthesis of 5 Benzylidene 1h Imidazol 4 5h One
Imidazolone (B8795221) Ring Modifications
The imidazolone ring offers multiple sites for substitution, including the two nitrogen atoms (N-1 and N-3) and the carbon atoms (C-2 and C-5), allowing for a wide range of structural diversity.
The nitrogen atoms of the imidazolone ring are key targets for introducing various substituents, which can significantly influence the molecule's biological activity and physical properties.
N-1 Substitution: A variety of substituents have been introduced at the N-1 position. For instance, a series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives has been synthesized. nih.gov In another example, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamides have been prepared, demonstrating the feasibility of introducing amide functionalities at this position. researchgate.net
N-3 Substitution: The N-3 position is also amenable to substitution. For example, 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been synthesized as novel inhibitors for NADPH oxidases. jchemrev.com Additionally, the synthesis of ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters has been reported, showcasing the introduction of ester-containing side chains at N-3. researchgate.net
A selection of N-substituted 5-benzylidene-1H-imidazol-4(5H)-one derivatives is presented in the table below.
| Substituent at N-1 | Substituent at N-3 | Reference |
| Aryl group | - | nih.gov |
| 4-chlorobenzamide | - | researchgate.net |
| - | Cyclohexyl | nih.gov |
| Phenethyl | - | nih.gov |
| - | Acetyl esters | researchgate.net |
Modifications at the carbon atoms of the imidazolone ring, particularly at the C-2 and C-5 positions, provide another avenue for creating diverse derivatives.
C-2 Substitution: The C-2 position can be functionalized with various groups. A common modification involves the introduction of a thione group to form 2-thiohydantoin (B1682308) derivatives. These can be further reacted, for example, by S-alkylation. jchemrev.comresearchgate.net The synthesis of 2-hydrazinyl-1-[(2-nitrobenzylidene)amino]-1H-imidazol-5(4H)-one has also been reported, indicating that amino functionalities can be introduced at C-2. uobaghdad.edu.iq
C-5 Substitution: While the C-5 position is part of the benzylidene linkage in the parent compound, it is possible to have other substituents at this position. For instance, 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one has been synthesized, where two phenyl groups are attached to the C-5 position. nih.gov
The following table summarizes some of the substitution patterns at the carbon atoms of the imidazolone ring.
| Substituent at C-2 | Substituent at C-5 | Reference |
| Thioxo | Benzylidene | jchemrev.comuobaghdad.edu.iq |
| Hydrazinyl | - | uobaghdad.edu.iq |
| Diethylamino | Benzylidene | |
| - | Diphenyl | nih.gov |
Benzylidene Moiety Derivatization
The benzylidene moiety is a key feature of the molecule and offers opportunities for derivatization through substitution on the aromatic ring or modification of the olefinic bond.
The synthesis of this compound derivatives often involves the Knoevenagel condensation of a hydantoin (B18101) or a related precursor with a substituted benzaldehyde (B42025). scielo.braston.ac.ukwikipedia.orgresearchgate.netnih.gov This allows for the introduction of a wide array of substituents on the aromatic ring of the benzylidene group.
Examples of synthesized derivatives with various substituents on the benzylidene ring include:
Hydroxy and Methoxy (B1213986) groups: (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs with hydroxyl and methoxyl groups on the phenyl ring have been prepared. nih.gov
Halogens: Derivatives with chloro and bromo substituents on the benzylidene ring have been synthesized. nih.gov
Nitro groups: The condensation with 2-nitrobenzaldehyde (B1664092) has been reported. uobaghdad.edu.iq
The table below showcases a variety of substituents that have been incorporated into the benzylidene aromatic ring.
| Substituent on Benzylidene Ring | Resulting Compound Class | Reference |
| 2,4-Dihydroxy | 5-(2,4-dihydroxybenzylidene)-2-thiohydantoin | jchemrev.com |
| 4-Chloro | 1,2-diaryl-4-(4-chlorobenzylidene)-5-4H-imidazolone | nih.gov |
| 2-Nitro | (2-nitrobenzylidene amino)-2-thioxomidazolidine-4-one | uobaghdad.edu.iq |
| Methoxy | 5-(methoxybenzylidene)-hydantoins | researchgate.net |
The exocyclic double bond of the benzylidene group is a reactive site that can undergo various chemical transformations.
Reduction: The selective reduction of the exocyclic double bond of related heterocyclic systems like 4-arylidene-4H-isoxazol-5-ones and 4-arylidene-4H-pyrazol-5-ones has been achieved using Hantzsch 1,4-dihydropyridine. researchgate.net This suggests a viable method for the conversion of 5-benzylidene-1H-imidazol-4(5H)-ones to their corresponding 5-benzyl-1H-imidazol-4(5H)-ones.
Cycloaddition: The olefinic bond can participate in cycloaddition reactions. For example, 4-arylidene-1H-imidazol-5(4H)-ones have been shown to react with N-benzylazomethine methylide in a (3+2) cycloaddition to form spiro-pyrrolidine derivatives. researchgate.net
Fused Heterocyclic Systems Containing the this compound Core
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing reactive functional groups onto the imidazolone ring that can undergo subsequent intramolecular cyclization.
For instance, the synthesis of 6-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one has been accomplished from a 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one precursor. researchgate.net In another example, the reaction of 5-arylidene-2-thiohydantoins with formalin and primary aromatic amines leads to the formation of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazine derivatives. researchgate.net These reactions demonstrate the utility of the this compound core in constructing novel polycyclic frameworks.
The following table lists some of the fused heterocyclic systems derived from the this compound core.
| Fused Heterocyclic System | Precursor | Reference |
| 6-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one | researchgate.net |
| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazines | 5-arylidene-2-thiohydantoins | researchgate.net |
Hybrid Molecule Design and Synthesis
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively applied to the this compound scaffold. This approach aims to create novel compounds with potentially synergistic or enhanced activities.
Imidazolone-Sulphonamide-Pyrimidine Hybrids:
A notable example of hybrid molecule design is the synthesis of imidazolone-sulphonamide-pyrimidine hybrids. In one study, a series of these hybrids were designed and synthesized as modified analogues of known EGFR inhibitors. The synthesis involved a multi-step process culminating in the reaction of an imidazolone intermediate with sulfadiazine.
The cytotoxic activity of these newly synthesized hybrids was investigated against the MCF-7 breast cancer cell line. Several of the hybrid compounds demonstrated significant activity. For instance, 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine (a specific derivative) exhibited potent activity against MCF-7 cells, with an IC50 value of 1.05 μM, which was more potent than the positive control, doxorubicin (B1662922) (IC50 = 1.91 μM) researchgate.netresearchgate.net. Mechanistic studies further revealed that some of these hybrids could inhibit EGFR kinase researchgate.net. For example, the most effective derivative, 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine, inhibited EGFR at an IC50 value of 0.09 μM, which is comparable to the standard drug Lapatinib mdpi.com.
The following table summarizes the cytotoxic activity of selected imidazolone-sulphonamide-pyrimidine hybrids against the MCF-7 cell line researchgate.net:
| Compound ID | Substitution Pattern | IC50 (μM) against MCF-7 |
| 5h | 4-(4-chlorobenzylidene) | 3.71 |
| 5j | 4-(4-nitrobenzylidene) | 3.14 |
| 6b | 4-(furan-2-ylmethylene) | 1.05 |
| Doxorubicin | (Positive Control) | 1.91 |
Thiazolidinone-Azole Hybrids:
Another application of the hybrid molecule strategy involves the combination of the thiazolidinone ring with azole moieties, which can be conceptually extended to include an imidazolone core. While not a direct hybridization with this compound in all cited instances, the synthesis of 5-benzylidene derivatives of thiazolidinone-azole hybrids showcases a relevant synthetic strategy. For example, a series of thiazolidinone-azole hybrids were synthesized, and their 5-benzylidene derivatives were obtained through a Knoevenagel condensation with appropriate benzaldehydes dntb.gov.uaresearchgate.net. This approach highlights the chemical tractability of introducing the benzylidene moiety, a key feature of the parent compound, into more complex hybrid systems.
Stereoisomerism and Conformational Studies of Derivatives
The presence of the exocyclic double bond in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The spatial arrangement of the substituents around this double bond can significantly influence the molecule's physical, chemical, and biological properties.
Geometric Isomerism:
The synthesis of 5-benzylidene-imidazo-4-one derivatives can lead to the formation of both Z and E isomers. The ratio of these isomers can be influenced by the reaction conditions. For instance, in the synthesis of certain 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-ones, the Z:E ratio was found to be greater than 98% nih.gov. The determination of the absolute configurations of these geometric isomers is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For the related 4-benzylidene-2-phenyl-2-oxazolin-5-one, NMR spectroscopy was successfully used to determine the absolute configurations of its geometrical isomers dntb.gov.ua.
Conformational Analysis:
A detailed conformational study was conducted on (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one and two of its salts researchgate.net. X-ray diffraction analysis revealed that the environment, in this case, the formation of different salts, influences the conformation of the molecule. Specifically, different orientations of the hydroxyethyl (B10761427) group were observed as a result of intermolecular interactions researchgate.net. The study also compared the geometry of the imidazolone fragment with other crystal structures containing this moiety, noting that the 3H-imidazol-4(5H)-one tautomer is the most frequently observed form researchgate.net. The crystal structures are stabilized by various intermolecular interactions, including C-H···N and C-H···O hydrogen bonds researchgate.net.
In the crystal structure of 4-benzylidene-2-diethylamino-1-phenyl-1H-imidazol-5(4H)-one, intramolecular C—H···N hydrogen bonds were found to stabilize the conformation of the molecule.
These studies underscore the importance of both stereoisomerism and conformational flexibility in the derivatives of this compound, as these factors can dictate how the molecules interact with biological targets.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For "5-Benzylidene-1H-imidazol-4(5H)-one," ¹H, ¹³C, and 2D NMR are instrumental.
Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of "this compound" and its derivatives, the chemical shifts (δ) of the protons are indicative of their electronic surroundings.
The benzylidene proton (=CH-Ph) is a key diagnostic signal, typically appearing in the downfield region. For instance, in one study, this proton was observed at δ 6.01 ppm. researchgate.net In another analysis of a related compound, the benzylidene proton signal was found at δ 8.36 ppm. ekb.eg The aromatic protons of the benzylidene group generally resonate as a multiplet in the range of δ 7.2-7.8 ppm. For example, a multiplet observed between δ 7.592-6.608 ppm was attributed to the aromatic protons. researchgate.net
The N-H proton of the imidazole (B134444) ring is also a characteristic feature, often appearing as a broad singlet. In a derivative, a broad peak at 4.63 ppm was assigned to the protons of an amino group substituent. researchgate.net The chemical shifts can be influenced by substituents on the aromatic ring or the imidazole core. For example, in a 4-methoxy substituted derivative, a singlet corresponding to the three protons of the –OCH₃ group was observed at δ 3.73 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzylidene (=CH-Ph) | 6.01 | Singlet | researchgate.net |
| Benzylidene (=CH-Ph) | 8.36 | Singlet | ekb.eg |
| Aromatic (Ar-H) | 7.2-7.8 | Multiplet | |
| Aromatic (Ar-H) | 7.592-6.608 | Multiplet | researchgate.net |
| NH (imidazole) | 11.78 | Singlet (D₂O exchangeable) | ekb.eg |
| NH₂ (substituent) | 4.63 | Broad Peak | researchgate.net |
| OCH₃ (substituent) | 3.73 | Singlet | researchgate.net |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in "this compound" are characteristic of their hybridization and electronic environment.
The carbonyl carbon (C=O) of the imidazolone (B8795221) ring is typically observed in the highly deshielded region of the spectrum. The carbons of the benzylidene group and the imidazole ring also have distinct chemical shifts. Studies on related thiazolidinone analogs show the carbonyl carbon at δ 169.4 ppm and the exocyclic C=C carbons at δ 125.5 and 130.7 ppm. tandfonline.com In another series of imidazolone derivatives, the carbonyl carbon signal was observed around δ 162.8 ppm. derpharmachemica.com The carbons of the phenyl ring typically appear in the δ 120-140 ppm range. tandfonline.com
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O | 162.8 | derpharmachemica.com |
| C=O | 169.4 | tandfonline.com |
| C=C (benzylidene) | 125.5, 130.7 | tandfonline.com |
| Aromatic (C) | 120-140 | tandfonline.com |
| Imidazole (C) | 122.57, 133.03 | semanticscholar.org |
Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For complex molecules, these techniques are essential to overcome the limitations of one-dimensional NMR, such as signal overlap. science.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "this compound," key absorptions confirm the presence of the carbonyl and N-H groups.
The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1660-1720 cm⁻¹. tandfonline.comderpharmachemica.com For instance, a strong absorption band around 1700 cm⁻¹ is characteristic of the imidazolone carbonyl group. researchgate.net The N-H stretching vibration of the imidazole ring is observed as a broad band around 3200-3500 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the aromatic and imidazole rings are also observable in the 1500-1650 cm⁻¹ region. ekb.egtandfonline.com
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3200-3500 | researchgate.net |
| C=O Stretch | 1660-1720 | tandfonline.comderpharmachemica.com |
| C=O Stretch | ~1700 | researchgate.net |
| C=N Stretch | 1604-1649 | ekb.egtandfonline.com |
| C=C Stretch (Aromatic) | 1556-1604 | ekb.egtandfonline.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For "this compound," with a molecular formula of C₁₀H₈N₂O, the expected molecular weight is 172.18 g/mol . smolecule.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The mass spectrum often shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). For example, in a series of related compounds, the molecular ion peaks were confirmed, supporting the proposed structures. derpharmachemica.com The fragmentation pattern can also provide valuable structural information. For instance, the fragmentation of a related imidazolone derivative was detailed, showing characteristic losses of small molecules. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of "this compound," which extends from the phenyl ring through the double bond to the imidazolone ring, gives rise to characteristic UV-Vis absorption bands.
The electronic transitions are typically π → π* and n → π* in nature. The extended conjugation in this molecule results in absorption maxima in the UV-A or even the visible region of the spectrum, which is responsible for the color of many of these compounds. The exact position of the absorption maxima can be influenced by the solvent and the presence of substituents on the aromatic ring, which can extend or alter the conjugated system.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Detailed crystallographic analyses of closely related compounds, such as (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one and 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, have been reported, providing a robust model for the structural features of the this compound scaffold.
Research Findings from Derivatives
Molecular Configuration and Planarity:
Studies on derivatives consistently show a (Z)-configuration for the exocyclic C=C double bond, which connects the benzylidene group to the imidazolone ring. This configuration is a common feature among 5-arylideneimidazolone derivatives. The core imidazolone ring and the appended benzylidene group are largely planar. For instance, in the crystal structure of 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, the molecule exhibits a high degree of planarity, which is partly attributed to intramolecular hydrogen bonding. smolecule.com This planarity facilitates π-π stacking interactions between adjacent molecules within the crystal lattice.
Intermolecular Interactions:
The packing of these molecules in the crystal is significantly influenced by a network of intermolecular hydrogen bonds. In the case of protonated (Z)-5-((9H-Fluoren-2-yl)methylene)-2-(morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride, the crystal structure is dominated by N-H···O, O-H···Cl, O-H···O, and C-H···O hydrogen bonds. drugbank.com Similarly, in 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, intermolecular hydrogen bonding leads to the formation of inversion-related pairs of molecules. smolecule.com These interactions are crucial in stabilizing the crystal structure.
Crystal Packing and Stacking:
Crystallographic Data for Selected Derivatives
The following tables summarize the crystallographic data obtained for derivatives of this compound. This data provides a valuable reference for understanding the solid-state structure of this class of compounds.
Table 1: Crystal Data and Structure Refinement for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com
| Parameter | Value |
| Empirical formula | C₁₃H₁₅N₃O₃·C₃H₇NO |
| Formula weight | 334.38 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.617 (3) Åb = 17.2235 (16) Åc = 9.062 (1) Åα = 90°β = 111.327 (10)°γ = 90° |
| Volume | 1689.0 (5) ų |
| Z | 4 |
| Density (calculated) | 1.315 Mg/m³ |
Table 2: Selected Bond Lengths for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com
| Bond | Length (Å) |
| O3—C12 | 1.365 (4) |
| O4—C14 | 1.229 (4) |
| N1—C13 | 1.465 (4) |
| N1—C14 | 1.383 (4) |
| N1—C15 | 1.366 (4) |
| N2—C15 | 1.322 (4) |
| N3—C15 | 1.332 (4) |
Table 3: Selected Bond Angles for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com
| Angle | Value (°) |
| C14—N1—C15 | 109.8 (3) |
| C13—N1—C15 | 125.7 (3) |
| C13—N1—C14 | 124.5 (3) |
| N1—C14—O4 | 126.1 (3) |
| N1—C14—C5 | 106.9 (3) |
| O4—C14—C5 | 127.0 (3) |
| N2—C15—N3 | 119.5 (3) |
| N2—C15—N1 | 120.0 (3) |
| N3—C15—N1 | 120.5 (3) |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict the properties of imidazolone (B8795221) derivatives, offering a balance between accuracy and computational cost.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on the potential energy surface. For 5-benzylidene-1H-imidazol-4(5H)-one and its analogues, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d,p), are performed to obtain optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for an Imidazolone Derivative (Note: Data is illustrative, based on findings for related structures)
| Parameter | Atom(s) | Calculated Value (DFT/B3LYP) | Reference |
|---|---|---|---|
| Bond Length | C=O (Imidazole Ring) | ~1.209 Å | mdpi.com |
| Bond Length | C=O (Pyrimidine Ring) | ~1.211 Å | mdpi.com |
| Bond Length | C-S | ~1.692 Å | mdpi.com |
| Bond Angle | C-N-C (Imidazole Ring) | ~108-110° | nih.gov |
| Bond Angle | N-C=O (Imidazole Ring) | ~125-127° | nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. science.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netscience.gov
DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their distribution over the molecule. researchgate.net For this compound derivatives, the HOMO is often located on the benzylidene ring and parts of the imidazole (B134444) ring, while the LUMO is typically distributed over the imidazolone ring system. researchgate.net This distribution indicates that the charge transfer interaction occurs within the molecule. nih.gov From the HOMO and LUMO energies, global reactivity parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further describe the molecule's reactivity. nih.govphyschemres.org
Table 2: Global Reactivity Parameters Derived from FMO Analysis
| Parameter | Formula |
|---|---|
| Ionization Potential (I) | I = -EHOMO |
| Electron Affinity (A) | A = -ELUMO |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
| Electronegativity (χ) | χ = (I + A) / 2 |
Vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the optimized molecular structure. researchgate.net A good agreement between the calculated and experimental vibrational frequencies confirms that the computed geometry represents a true minimum on the potential energy surface. nih.gov
For derivatives of this compound, studies have reported that calculated spectra are generally in good agreement with experimental ones, with deviations typically smaller than 30 cm⁻¹. nih.gov These calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. For example, the influence of substituents on the vibrational frequencies can be precisely analyzed. It has been observed that electron-withdrawing groups (like chlorine) on the benzylidene ring cause the stretching vibration of the carbonyl group (C=O) to shift to a higher wavenumber, while electron-donating groups (like methoxy) cause a shift to a lower wavenumber in both IR and Raman spectra. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which is not accessible through static modeling alone. For this compound and its derivatives, MD simulations can be used to explore their conformational landscapes and to understand how they interact with biological targets in a dynamic environment.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand for a specific biological target. For this compound derivatives, docking studies have been instrumental in elucidating their mechanisms of action as enzyme inhibitors. researchgate.net
Tyrosinase Inhibition: Docking studies have shown that benzylidene-imidazolone and structurally related scaffolds can effectively bind to the active site of tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netnih.gov The binding is often stabilized by interactions with the copper ions in the enzyme's active site. nih.gov For example, derivatives have shown the ability to form hydrogen bonds and hydrophobic interactions with key residues, which supports kinetic studies that identify them as competitive or mixed-type inhibitors. researchgate.net The docking scores often correlate well with experimentally determined IC₅₀ values, validating the predicted binding modes. ijddd.com
EGFR-TK Inhibition: The epidermal growth factor receptor tyrosine kinase (EGFR-TK) is a significant target in cancer therapy. Molecular docking has been used to design and evaluate imidazolone-based compounds as EGFR-TK inhibitors. researchgate.net These studies predict that the compounds fit into the ATP-binding pocket of the enzyme, forming crucial hydrogen bonds with key amino acid residues. researchgate.netnih.gov The specific interactions identified through docking help explain the structure-activity relationships observed in a series of synthesized compounds.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). Several studies have employed molecular docking to investigate this compound derivatives as selective COX-2 inhibitors. researchgate.netbohrium.com The docking results reveal how these compounds orient themselves within the COX-2 active site, often placing a sulfonamide or similar group into a specific side pocket, which is a key feature for COX-2 selectivity. bohrium.comnih.gov The predicted binding affinities (e.g., glide scores) from these simulations have shown a significant correlation with the experimentally observed inhibitory potency. researchgate.net
15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is an enzyme implicated in inflammatory diseases. While direct studies on this compound are less common, docking protocols have been successfully applied to other classes of compounds to predict their binding interactions with the 15-LOX active site. lifenscience.org These studies typically show key interactions, such as hydrogen bonding and π-π stacking, with residues within the enzyme's active pocket, providing a basis for designing novel 15-LOX inhibitors. lifenscience.org
Table 3: Summary of Predicted Ligand-Target Interactions from Molecular Docking Studies
| Enzyme Target | Key Interacting Residues/Features | Type of Interaction | Reference |
|---|---|---|---|
| Tyrosinase | His85, His263, Cu2+ ions | Hydrogen bonding, Metal coordination | nih.govresearchgate.net |
| EGFR-TK | ATP-binding pocket residues | Hydrogen bonding, Hydrophobic interactions | researchgate.netnih.gov |
| COX-2 | Arg513, Val523, Ser353 | Hydrogen bonding, Hydrophobic interactions | researchgate.netbohrium.com |
| 15-LOX | Arg726, His513, Ile857 | Hydrogen bonding, π-π interactions | lifenscience.org |
Receptor Binding Affinity Analysis
Molecular docking and other computational techniques are instrumental in elucidating the binding mechanisms and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. jmchemsci.com These studies are crucial for understanding how structural modifications can enhance the biological activity of these compounds.
One area of focus has been the development of antagonists for orphan G protein-coupled receptors (GPCRs) like GPR18 and GPR55. Bicyclic derivatives of imidazole-4-one have been identified as a promising scaffold for creating selective antagonists for these receptors. samipubco.com For instance, a study on imidazothiazinone derivatives, which share a core structure, identified potent antagonists for GPR18. samipubco.com
In the realm of cancer research, derivatives of 5-oxo-imidazoline have been investigated as potential inhibitors of Polo-like kinase 1 (Plk1), a key enzyme in cell cycle regulation. mdpi.com Molecular docking studies have been employed to predict the binding affinities of these compounds to the Plk1 receptor. jmchemsci.commdpi.com The predicted inhibitory concentrations (pIC50) provide a quantitative measure of their potential efficacy.
Table 1: Predicted Receptor Binding Affinities of 5-Oxo-Imidazoline Derivatives against Plk1 Receptor
| Compound Derivative | Predicted pIC50 |
| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 1 | 6.8 |
| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 2 | 7.1 |
| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 3 | 7.4 |
| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 4 | 6.9 |
| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 5 | 7.0 |
| Data sourced from a QSAR study on novel 5-oxo-imidazoline derivatives. jmchemsci.com |
Predictive Analysis for Biological Action
In silico predictive analysis plays a pivotal role in the early stages of drug discovery by forecasting the biological and pharmacokinetic profiles of novel compounds. For derivatives of this compound, these predictions encompass a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Studies on various imidazolone and related heterocyclic derivatives have utilized computational tools to predict their drug-likeness and potential biological activities. researchgate.nettexilajournal.com For example, in silico methods have been used to predict the antimicrobial and anticancer potential of newly synthesized xanthine (B1682287) and imidazolone derivatives. researchgate.net
ADMET prediction is a critical component of this analysis. For instance, the SwissADME software has been used to predict the pharmacokinetic properties of 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones, which are structurally related to the core compound of interest. mdpi.com These predictions help in identifying candidates with favorable bioavailability and low toxicity profiles. mdpi.comcrpsonline.com
Table 2: Predicted ADMET Properties of Selected Imidazolidinone Derivatives
| Compound Derivative | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | Lipinski's Rule of Five Violations |
| Ornithine derivative 1 | Good | No | 0 |
| Imidazolidinone derivative A | Good | Yes | 1 |
| Imidazolidinone derivative B | Moderate | No | 0 |
| Imidazolidinone derivative C | Good | No | 0 |
| This table is a representative summary based on findings from multiple sources on related structures. texilajournal.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. This method is invaluable for designing new derivatives with enhanced potency.
Several QSAR studies have been conducted on imidazole-containing scaffolds to understand the structural requirements for various biological activities. For instance, 2D and 3D QSAR studies on imidazole derivatives as heme oxygenase inhibitors have revealed the importance of physicochemical and alignment-independent descriptors in determining their inhibitory activity. ijpsonline.com
In the context of antimicrobial agents, QSAR analysis of N-alkyl imidazole analogues has shown that the substitution at the R1 position of the imidazole ring significantly influences the antibacterial activity. researchgate.net These studies suggest that substitutions with hydrophobic and less bulky groups are favorable. researchgate.net Similarly, QSAR models have been developed for imidazole derivatives as novel ORL1 receptor antagonists, highlighting the correlation between physicochemical parameters like density, surface tension, and partition coefficient with their inhibitory activity.
A QSAR study on 5-oxo-imidazoline derivatives as anti-breast cancer agents against the MCF-7 cell line resulted in a robust model that could predict the anti-proliferative activities of the compounds. jmchemsci.com
Table 3: Statistical Parameters of a QSAR Model for Anti-Breast Cancer Activity of 5-Oxo-Imidazoline Derivatives
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | 0.7499 |
| R²adj (Adjusted R²) | 0.7061 |
| R²ext (External Validation R²) | 0.6726 |
| CCCext (Concordance Correlation Coefficient) | 0.6877 |
| Data from a QSAR study on novel 5-oxo-imidazoline derivatives. jmchemsci.com |
These QSAR models provide a rational basis for the design of new this compound derivatives with potentially improved therapeutic properties.
Biological Activities and Mechanistic Investigations
Antimicrobial Activity Studies
Derivatives of 5-benzylidene-1H-imidazol-4(5H)-one have emerged as a significant class of antimicrobial agents, exhibiting efficacy against a range of bacteria, fungi, and mycobacteria. The introduction of different substituents on the benzylidene and imidazolone (B8795221) rings has allowed for the fine-tuning of their activity and spectrum.
Antibacterial Efficacy and Spectrum
The antibacterial potential of this compound derivatives has been widely investigated against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of hydroxyl (OH), methoxy (B1213986) (OCH3), nitro (NO2), chloro (Cl), and bromo (Br) groups to the heterocyclic framework has been shown to enhance antibacterial activities. rsc.orgnih.gov
In one study, a series of (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives were synthesized and tested against various bacterial strains. Some of these compounds showed good activity against Escherichia coli and Bacillus subtilis when compared to the standard drug streptomycin. umz.ac.ir Another study reported the synthesis of pyrazole-clubbed imidazolone compounds, with certain derivatives exhibiting significant activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. mdpi.com Specifically, a derivative with a 4-bromo substitution showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, while a 2-nitro substituted compound was most active against P. aeruginosa. mdpi.com
The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.
Antibacterial Activity of Imidazolone Derivatives
| Compound Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones with OH, OCH3, NO2, Cl, Br groups | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activity | rsc.orgnih.gov |
| (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives | Escherichia coli, Bacillus subtilis | Good activity compared to streptomycin | umz.ac.ir |
| Pyrazole clubbed imidazolone (3r, -4-Br) | E. coli | MIC: 12.5 µg/mL | mdpi.com |
| Pyrazole clubbed imidazolone (3j, -2-NO2) | P. aeruginosa | Most active in series | mdpi.com |
Antifungal Properties (e.g., against Phytopathogens)
Imidazolone derivatives have also demonstrated significant antifungal properties. nih.gov Studies have shown that the introduction of specific chemical moieties can enhance their efficacy against various fungal strains, including those that are pathogenic to plants. rsc.orgnih.gov For instance, a series of novel imidazolone derivatives were synthesized and screened for their antifungal activity against Rhizopus nodosus, with all tested compounds showing activity. rsc.org
In a study involving pyrazole-clubbed imidazolone compounds, a derivative with a 2-methoxy group (3i) showed notable antifungal activity against Aspergillus clavatus with an MIC of 12.5 µg/mL. mdpi.com This highlights the potential of these compounds in addressing fungal infections.
The table below presents findings on the antifungal activity of specific imidazolone derivatives.
Antifungal Activity of Imidazolone Derivatives
| Compound Derivative | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones with OH, OCH3, NO2, Cl, Br groups | Various fungal strains | Enhanced antifungal activity | rsc.orgnih.gov |
| Novel imidazolone derivatives | Rhizopus nodosus | Active against the fungi | rsc.org |
| Pyrazole clubbed imidazolone (3i, -2-OCH3) | Aspergillus clavatus | MIC: 12.5 µg/mL | mdpi.com |
Antimycobacterial Activity
The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the search for new antimycobacterial agents. Imidazole-containing derivatives have shown promise in this area, with some demonstrating excellent anti-tubercular activity. mdpi.com The 4-nitroimidazole (B12731) delamanid, for example, has been approved for the treatment of multidrug-resistant tuberculosis. mdpi.com
Research into this compound derivatives has revealed their potential as antimycobacterial agents. A study on imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole derivatives, a related class of compounds, showed that six out of ten synthesized compounds displayed significant inhibition against M. tuberculosis H37Rv. researchgate.net One derivative, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole, exhibited the highest inhibitory activity (98%) with an MIC of 3.14 μg/ml. researchgate.net Furthermore, these potent compounds were found to be non-cytotoxic against a mammalian Vero cell line. researchgate.net
Another study synthesized various 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one and evaluated their antimycobacterial activity. Eight of these compounds exhibited over 90% inhibition in the primary screening at 12.5 µg/ml against M. tuberculosis H37Rv.
The following table summarizes the antimycobacterial activity of selected derivatives.
Antimycobacterial Activity of Imidazolone Derivatives
| Compound Derivative | Mycobacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole (5f) | M. tuberculosis H37Rv | 98% inhibition, MIC: 3.14 µg/mL | researchgate.net |
| 5-(chlorobenzylidene)-2-isoniazido/amino-imidazoline-4-one derivatives (8 compounds) | M. tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL |
Molecular Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition)
One of the key mechanisms by which bacteria develop resistance to antibiotics is through the action of efflux pumps, which actively transport antimicrobial agents out of the cell. A promising strategy to combat this resistance is the use of efflux pump inhibitors (EPIs). Derivatives of this compound have been identified as potential EPIs.
Studies have shown that certain 5-arylideneimidazolones can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria. For example, some derivatives were found to improve the antibacterial activity of β-lactams and the fluoroquinolone ciprofloxacin (B1669076) against a resistant strain of S. aureus. Molecular modeling studies suggest that these compounds may interact with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis that is responsible for methicillin (B1676495) resistance in S. aureus (MRSA). researchgate.net
Furthermore, in real-time efflux assays, certain morpholine-containing 5-arylideneimidazolones were shown to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes by up to 90%. researchgate.net This "dual-action" of inhibiting both a resistance enzyme like PBP2a and an efflux pump makes these compounds particularly interesting as antibiotic adjuvants. researchgate.net
Anticancer Potential and Cellular Mechanisms
In addition to their antimicrobial properties, this compound derivatives have been recognized for their potential as anticancer agents. rsc.org Their ability to inhibit the growth of various cancer cell lines has been a subject of intensive research.
Inhibition of Cellular Proliferation
Numerous studies have demonstrated the antiproliferative activity of imidazolone derivatives against a range of human cancer cell lines. A series of imidazolinone and benzoxazole (B165842) derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 (breast carcinoma) and HePG2 (hepatocellular carcinoma) cell lines. nih.gov The results indicated that these compounds are potent against both cell lines. nih.gov
In another study, newly synthesized imidazolones were tested against four different cancer cell lines: HepG2 (liver cancer), HeLa (cervical adenocarcinoma), CaCo-2 (colon cancer), and MCF-7 (breast cancer). An imidazolone derivative with a dodecyl chain showed excellent efficacy against HepG2 and MCF-7 cells with IC50 values of 65.3 ± 3.2 µM and 20.02 ± 3.5 µM, respectively. Another derivative with a thiophene (B33073) and pyridyl group was particularly potent against HeLa and CaCo-2 cell lines, with IC50 values of 18.6 ± 2.3 µM and 5.9 ± 2.3 µM, respectively.
The following table presents data on the antiproliferative activity of selected imidazolone derivatives.
Inhibition of Cellular Proliferation by Imidazolone Derivatives
| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Benzoxazole derivative (5a) | MCF-7 (Breast Carcinoma) | 12.0 µg | nih.gov |
| Benzoxazole derivative (5a) | HePG2 (Hepatocellular Carcinoma) | 6.79 µg | nih.gov |
| Imidazolone with dodecyl chain | HepG2 (Liver Cancer) | 65.3 ± 3.2 µM | |
| Imidazolone with dodecyl chain | MCF-7 (Breast Cancer) | 20.02 ± 3.5 µM | |
| Imidazolone with thiophene and pyridyl group (5g) | HeLa (Cervical Adenocarcinoma) | 18.6 ± 2.3 µM | |
| Imidazolone with thiophene and pyridyl group (5g) | CaCo-2 (Colon Cancer) | 5.9 ± 2.3 µM | |
| Imidazolone with chlorophenyl moiety (5b) | HepG2 (Liver Cancer) | 2.2 ± 0.7 µM | |
| Imidazolone with chlorophenyl moiety (5b) | HeLa (Cervical Adenocarcinoma) | 5.5 ± 1.1 µM |
Induction of Apoptosis
Certain derivatives of the 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thione series have demonstrated the ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. DNA flow cytometric analysis of cancer cell lines treated with these compounds has revealed a significant increase in the percentage of cells in the pre-G1 phase, which is a hallmark of apoptosis. For instance, specific imidazole (B134444) derivatives were found to increase the pre-G1 cell population from a baseline of 1.61% in control cells to 22.36% and 22.81% following treatment, indicating a potent pro-apoptotic effect. nih.gov
Enzyme and Receptor Target Inhibition
The therapeutic potential of this compound derivatives is further underscored by their ability to inhibit specific enzymes and receptors that are pivotal in various disease processes.
EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) and its associated tyrosine kinase (TK) are key targets in cancer therapy. Certain benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been investigated as EGFR-TK inhibitors. nih.gov One study identified a compound that exhibited the highest inhibitory activity against EGFR-TK, with a percentage enzyme inhibition value of 70.58%, compared to the staurosporine (B1682477) reference. nih.gov Another series of compounds also showed promising EGFR-TK inhibitory effects, with IC50 values as low as 0.107 µM. researchgate.net
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and pain. A series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov Several of these compounds exhibited greater selectivity for COX-2 over COX-1 and demonstrated potent in vivo anti-inflammatory activity, with some derivatives being more potent than the standard drug Celecoxib. nih.gov Arylidene-5(4H)-imidazolone derivatives have also been identified as promising scaffolds for developing selective COX-2 inhibitors. nih.gov
15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is another enzyme involved in the inflammatory cascade. Novel arylidene-5(4H)-imidazolone derivatives have been shown to possess inhibitory activity against 15-LOX, in addition to their effects on COX enzymes. nih.gov Furthermore, certain benzimidazole-4-ols have been identified as potent inhibitors of 5-lipoxygenase. nih.gov Research has also explored flurbiprofen (B1673479) derivatives as 15-LOX inhibitors, with one compound showing a very low IC50 value of 0.18 µM. researchgate.net
Table 1: Enzyme and Receptor Target Inhibition by this compound Derivatives
| Target | Compound Series | Key Findings | Reference |
|---|---|---|---|
| EGFR-TK | Benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | Percentage enzyme inhibition of 70.58% | nih.gov |
| EGFR-TK | Imidazole[1,5-a]pyridine derivatives | High cytotoxicity toward various human cancer cell lines | researchgate.net |
| COX-2 | 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives | More selective for COX-2 than COX-1; potent in vivo anti-inflammatory activity | nih.gov |
| 15-LOX | Arylidene-5(4H)-imidazolone derivatives | Demonstrated inhibitory activity against 15-LOX | nih.gov |
| 5-LOX | 2-substituted benzimidazol-4-ols | Potent inhibitors of cell-free RBL-1 5-lipoxygenase | nih.gov |
Antiviral Activities and Proposed Mechanisms
Derivatives incorporating the imidazole scaffold have been investigated for their potential as antiviral agents. For instance, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol has been synthesized and studied as a potential drug candidate against SARS-CoV-2. researchgate.net Other research has focused on the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which have shown activity against herpes simplex viruses (HSV-1 and HSV-2) and several RNA viruses. semanticscholar.org The proposed mechanism for some of these nucleoside analogs involves the inhibition of viral DNA polymerases after their incorporation into the viral DNA, which prevents viral replication. semanticscholar.org Additionally, novel 1,3,5-triazine (B166579) analogs conjugated with benzimidazole (B57391) or 1,2,4-triazole (B32235) derivatives have exhibited a good effect in inhibiting HSV-1 replication in Vero cells. wu.ac.th
Other Investigated Biological Activities
The structural diversity of this compound derivatives has led to the exploration of a wide array of other biological activities.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several studies have identified benzylidene-containing compounds as potent tyrosinase inhibitors. nih.gov For example, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs were designed and found to inhibit mushroom tyrosinase, with some being significantly more potent than kojic acid. mdpi.com Kinetic studies have revealed that these compounds often act as competitive inhibitors of tyrosinase. nih.govmdpi.com
CNS Activity: The imidazole nucleus is present in compounds with activity in the central nervous system (CNS). Research has shown that derivatives of imidazolidine-2,4-dione possess potential antidepressant activity. nih.gov Annelated 1,4-benzodiazepines containing an imidazo (B10784944) moiety have been synthesized and shown to have potent minor tranquilizer (anxiolytic) activity. nih.gov Furthermore, various heterocyclic compounds, including those with an imidazole or related scaffold, have been evaluated for anticonvulsant effects. nih.govnih.govresearchgate.net
Cardiotonic Effects: Certain pyridazinone derivatives containing an imidazole ring have been synthesized and evaluated for their cardiotonic properties. A series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were found to possess positive inotropic, antithrombotic, and vasodilatory activities, suggesting their potential for the treatment of congestive heart failure. researchgate.net Another series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones also demonstrated positive inotropic effects.
Table 2: Other Biological Activities of this compound and Related Structures
| Biological Activity | Compound Series | Key Findings | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives | Strong inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells. | nih.gov |
| Tyrosinase Inhibition | (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs | Some analogs were 9 to 29 times more potent than kojic acid. | mdpi.com |
| CNS Activity (Antidepressant) | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | Possesses potential antidepressant activity with a novel mechanism. | nih.gov |
| CNS Activity (Anxiolytic) | Aminomethylene-2,4-dihydro-1H-imidazo[1,2-a] nih.govnih.govbenzodiazepines | Potent minor tranquilizer activity. | nih.gov |
| Cardiotonic Effects | (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones | Potent inotropic/vasodilator activity and enhanced platelet aggregation inhibitory potency. | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as allosteric enhancers of the A3 adenosine (B11128) receptor, structural modifications at the 4-amino and 2-positions were found to be critical for their activity. The structural requirements for allosteric enhancement were distinct from those needed to inhibit equilibrium binding at the orthosteric site. In the case of dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors, SAR studies of diflapolin (B1670557) derivatives with a benzimidazole subunit revealed that N-Boc substitution on the benzimidazole resulted in higher sEH inhibitory potency, while unsubstituted benzimidazoles showed improved FLAP activity. Furthermore, for 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs with antimalarial activity, quantitative structure-activity relationship (QSAR) modeling has been used to understand how different molecular features contribute to their inhibitory action against Plasmodium falciparum.
Applications in Materials Science and Industrial Processes
Development of Specialty Chemicals
5-Benzylidene-1H-imidazol-4(5H)-one is a key building block in organic synthesis, enabling the creation of more complex heterocyclic compounds that function as specialty chemicals. The imidazolone (B8795221) core is a versatile platform that can be functionalized to produce a variety of derivatives with specific industrial applications. smolecule.com
The synthesis of these specialty chemicals often involves condensation reactions. For example, one-pot synthesis methods have been developed to produce (4Z)-4-(benzylidene/substituted benzylidene)-1N-methyl-2-(styryl/substituted styryl)-1H-imidazol-5(4H)-one derivatives. derpharmachemica.com This is achieved by reacting (Z)-4-benzylidene-2-methyl-oxazol-5(4H)-one with methylamine, followed by a reaction with Schiff bases in the presence of an Et3N catalyst. derpharmachemica.com Such synthetic routes allow for the creation of a library of imidazolone derivatives with diverse substituents, each qualifying as a specialty chemical with potential uses in various fields.
Functional Materials with Tunable Electronic Properties
The electronic properties of materials derived from this compound can be precisely tuned through chemical modification. The compound's reactivity and stability are heavily influenced by the conjugation between the benzylidene group and the imidazolone ring. Altering the functional groups on either of these components can systematically change the material's photophysical and electronic characteristics.
Research on related aromatic and heterocyclic systems demonstrates this principle effectively. For instance, studies on perylene (B46583) derivatives show that the number and position of amino-substituents can alter the charge transfer (CT) character, with less substituted derivatives exhibiting a stronger CT character. nih.govd-nb.info Similarly, the introduction of electron-donating or electron-withdrawing substituents on imidazole (B134444) ligands in metal complexes has been shown to shift the emission spectra from broad metal-to-ligand charge transfer (MLCT) to highly structured π-π* emission. nih.gov These findings suggest that by strategically adding substituents to the this compound scaffold, it is possible to create functional materials with tailored absorption and emission properties for applications in electronics and photonics. For example, adding a nitro group, a strong electron-withdrawing group, to certain chalcones has been observed to cause a significant blue shift in the absorption spectrum. rsc.org
Fluorescent Protein Chromophores Research
The this compound core is central to the structure of the chromophore in Green Fluorescent Protein (GFP). rsc.org This has inspired significant research into the chemical synthesis and photophysical characterization of synthetic GFP chromophore (GFPc) analogs. rsc.orgresearchgate.net While the natural GFP chromophore is highly fluorescent within its protein barrel, synthetic analogs are often non-fluorescent in solution due to rapid internal conversion processes. researchgate.net
Researchers synthesize a wide variety of 4-arylidene-5-imidazolinone derivatives to study the mechanisms of fluorescence and to develop novel fluorescent probes. researchgate.net These synthetic analogs are valuable tools for understanding the structure-property relationships that govern fluorescence. rsc.org By making modifications—such as introducing different substituents or locking the conformation of the molecule—scientists can inhibit non-radiative decay pathways and enhance fluorescence quantum yields. researchgate.netresearchgate.net This research has led to the development of synthetic GFPc analogs with potential applications as sensors and fluorescent probes for bio-imaging and labeling of proteins and RNA in living cells. rsc.orgresearchgate.netnih.gov
Applications in Catalysis
In the field of asymmetric catalysis, 1H-imidazol-4(5H)-ones have emerged as important pronucleophiles. beilstein-journals.orgbeilstein-journals.org They serve as novel nucleophilic α-amino acid equivalents, providing a pathway for the catalytic and asymmetric synthesis of N-substituted α,α-disubstituted amino acids. beilstein-journals.orgnih.gov This is a significant application, as it allows for the efficient construction of complex molecules with tetrasubstituted stereogenic centers. beilstein-journals.orgnih.gov
Specifically, derivatives like 2-thio-1H-imidazol-4(5H)-ones have been used in conjugate addition reactions (Michael additions) to electrophiles such as nitroalkenes. beilstein-journals.orgbeilstein-journals.org These reactions, often promoted by bifunctional Brønsted bases, yield N-substituted α-amino acid derivatives with high stereoselectivity. beilstein-journals.org The imidazolone template is superior in these reactions compared to structurally related thiohydantoins, which show lower reactivity and stereoselectivity. beilstein-journals.org
Furthermore, catalysis is also involved in the synthesis of imidazolone derivatives themselves. For instance, hydrogen peroxide-promoted fly ash has been used as a low-cost and efficient catalyst for the solvent-free synthesis of 4-arylidene-2-phenyl-5(4H)-imidazolones. ut.ac.ir
Supramolecular Chemistry and Self Assembly of 5 Benzylidene 1h Imidazol 4 5h One Analogues
Hydrogen Bonding Interactions in Crystal Structures
Hydrogen bonds are a cornerstone of molecular recognition and play a pivotal role in dictating the crystal packing of 5-benzylidene-1H-imidazol-4(5H)-one analogues. ias.ac.inresearchgate.net The imidazolone (B8795221) core provides both hydrogen bond donors (N-H groups) and acceptors (C=O group), facilitating the formation of robust and directional intermolecular connections.
In the crystal structures of various imidazolone derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into chains, dimers, or more complex networks. researchgate.netnih.gov For instance, in the crystal structure of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, O-H···N and N-H···O hydrogen bonds work in concert to form inversion dimers, which are further linked into chains. nih.gov Similarly, some imidazole (B134444) derivatives exhibit N-H···N intermolecular hydrogen bonding, while others display O-H···N interactions. researchgate.net
The following table summarizes some of the observed hydrogen bonding interactions in the crystal structures of this compound analogues:
| Compound Analogue | Hydrogen Bond Type | Resulting Supramolecular Motif |
| 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | O-H···N, N-H···O | Inversion dimers linked into chains nih.gov |
| Imidazole derivatives | N-H···N or O-H···N | Intermolecularly linked molecules researchgate.net |
| Imidazolin-5-one analogues | C-H···O, C-H···π | Stabilized crystal packing researchgate.net |
| 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one | Intramolecular and Intermolecular H-bonds | Inversion-related pairs nih.gov |
Pi-Stacking Interactions and Their Role in Self-Assembly
Alongside hydrogen bonding, π-stacking interactions are a significant driving force in the self-assembly of this compound analogues. ias.ac.inresearchgate.net These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. The benzylidene and imidazolone moieties of these molecules provide ample opportunity for such interactions to occur, influencing the final supramolecular architecture. ias.ac.inresearchgate.net
The nature of the substituents on the aromatic rings can significantly impact the strength and geometry of the π-stacking. ias.ac.in In some instances, a donor-acceptor type of π-π lateral offset stacking is observed. ias.ac.in The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.netnih.gov
These π-stacking interactions can work in conjunction with hydrogen bonds to create extended and stable supramolecular structures. nih.gov For example, in certain imidazolone derivatives, weak π-stacking interactions and C-H···π(ring) interactions contribute to the formation of layered structures. nih.gov In the case of 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, a slight overlap between the π-systems of adjacent molecules indicates a degree of π-π stacking. nih.gov The interplay between these weak interactions can be harnessed to control the molecular packing and tailor the properties of the resulting materials. ias.ac.in
Here is a table detailing examples of π-stacking in this compound analogues:
| Compound Analogue | Type of π-Interaction | Observed Supramolecular Structure |
| Imidazolin-5-one analogues (Molecules 1-3) | Donor-acceptor π-π lateral offset stacking | Stacked molecular assemblies ias.ac.in |
| 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | Weak π-stacking | Layered structure nih.gov |
| 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one | Slight π-π stacking | Inversion-related pairs nih.gov |
Design of Supramolecular Assemblies
The predictable nature of hydrogen bonding and π-stacking interactions in this compound analogues makes them excellent candidates for the rational design of supramolecular assemblies. ias.ac.inresearchgate.net By strategically modifying the chemical structure of the core molecule, it is possible to program the self-assembly process to yield specific architectures with desired functionalities. researchgate.net
The introduction of different functional groups can alter the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the molecules, thereby directing the formation of distinct supramolecular structures. ias.ac.innih.gov For example, the use of imidazole and its derivatives in combination with carboxylic acids has been shown to generate layered structures through the formation of robust O-H···O and N-H···O hydrogen bonds. researchgate.net
Furthermore, the self-assembly process can be influenced by external factors such as the choice of solvent and crystallization conditions. researchgate.net The ability to control the aggregation of these molecules opens up possibilities for creating novel materials for applications in areas such as sensing and photoluminescence. researchgate.net The design principles gleaned from studying these systems contribute to the broader field of crystal engineering, where the goal is to predict and control the formation of crystalline solids. researchgate.net
Crystal Engineering of Imidazolone Derivatives
Crystal engineering is the art and science of designing and controlling the formation of crystalline solids with desired properties. researchgate.net this compound derivatives serve as a valuable platform for exploring the principles of crystal engineering due to their rich and tunable non-covalent interactions. ias.ac.inresearchgate.net
The ability to manipulate hydrogen bonding and π-stacking interactions through synthetic modifications allows for a high degree of control over the resulting crystal packing. ias.ac.innih.gov By introducing different substituents on the benzylidene or imidazolone rings, researchers can systematically vary the intermolecular forces and, consequently, the solid-state architecture. ias.ac.inresearchgate.net For instance, tuning the substituents around the imidazolin-5-one ring can lead to significant packing diversity. researchgate.net
The study of how different molecular structures lead to different crystal packing arrangements provides valuable insights into the fundamental principles of molecular recognition and self-assembly. ias.ac.inresearchgate.net This knowledge is crucial for the development of new functional materials, including pharmaceuticals, where the crystalline form can have a profound impact on properties such as solubility and bioavailability. The systematic investigation of imidazolone derivatives contributes to the growing library of "supramolecular synthons," which are reliable and predictable recognition patterns that can be used to build complex crystal structures.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of 5-benzylidene-1H-imidazol-4(5H)-one and its derivatives has traditionally relied on methods like the Erlenmeyer-Ploch synthesis. However, future research is increasingly directed towards more efficient, sustainable, and versatile synthetic strategies.
Key emerging trends include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to produce better yields in shorter reaction times compared to conventional heating methods for the synthesis of 5-benzylidene-imidazo-4-one derivatives. google.com The use of microwave irradiation is an eco-friendly approach that can rapidly generate libraries of compounds for screening.
Green Synthesis Approaches: One-pot synthesis methodologies are being developed to create derivatives in good yields while minimizing waste and energy consumption. arabjchem.org These methods often utilize less hazardous solvents and reagents, aligning with the principles of green chemistry.
Multi-Component Reactions (MCRs): Pseudo-multicomponent one-pot protocols are being designed for the efficient synthesis of related heterocyclic structures like imidazolidin-2-ones. These reactions combine multiple starting materials in a single step to generate complex molecules, offering high atom economy and procedural simplicity.
Catalytic Strategies: Research is focusing on the development of novel catalytic systems to access imidazolinone cores. This includes base-catalyzed intramolecular hydroamidation of propargylic ureas and copper-catalyzed oxidation of imidazolium (B1220033) derivatives, which can proceed under mild conditions with high efficiency.
| Synthetic Strategy | Key Advantages | Representative Approach |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. | Synthesis of (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives. google.com |
| Green Chemistry | Reduced waste, use of safer reagents, one-pot procedures. | One-pot synthesis of (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives. arabjchem.org |
| Multi-Component Reactions | High atom economy, procedural simplicity, rapid library generation. | Statistical analysis-based pseudo-multicomponent protocol for 1,3-disubstituted imidazolidin-2-ones. |
| Novel Catalysis | Mild reaction conditions, high chemo- and regioselectivity. | Base-catalyzed intramolecular hydroamidation of propargylic ureas. |
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and activity of this compound derivatives is crucial for optimizing reactions and designing new molecules. Future research will increasingly rely on a combination of advanced experimental and computational techniques.
Flash Vacuum Pyrolysis (FVP): FVP, combined with kinetic analysis, is being used to gain insight into the decomposition mechanisms and thermal reactivity of imidazo-4-one derivatives. google.com This technique helps in understanding the energetics and pathways of thermal processes.
Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool for corroborating proposed thermal pathways and studying the ground-state geometries and vibrational spectra of these molecules. google.comgoogle.com It allows for the prediction of molecular properties and the study of substituent effects on the electronic structure and reactivity of the imidazolinone skeleton. google.com
Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, including 1D/2D NMR, FT-IR, and mass spectrometry, remain central to confirming the structures of newly synthesized compounds. Single-crystal X-ray diffraction provides unambiguous structural determination, which is vital for understanding intermolecular interactions and validating computational models.
Kinetic Studies: Detailed kinetic analyses of synthetic reactions help in determining activation energies and entropy contributions, providing a quantitative understanding of the reaction pathways. google.com This data is essential for optimizing reaction conditions to favor desired products.
Design of Highly Selective and Potent Derivatives
A major thrust of future research is the rational design of this compound derivatives with high potency and selectivity for specific biological targets. This involves leveraging structure-activity relationships (SAR) and computational modeling.
Target-Specific Design: Derivatives are being specifically designed to act as selective inhibitors of enzymes implicated in disease. For example, new series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors with potent anti-inflammatory and analgesic activities. acs.org
Overcoming Drug Resistance: Researchers are designing imidazolone (B8795221) analogues to overcome multidrug resistance in cancer. Specific derivatives have shown the ability to modulate the ABCB1 efflux pump, displaying selective cytotoxic effects towards resistant cancer cells.
Computational and In Silico Screening: Molecular docking and modeling studies are integral to the design process. These techniques are used to predict the binding interactions of designed molecules with their biological targets, such as COX-2, and to perform in silico toxicity studies to assess parameters like oncogenicity and immunotoxicity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzylidene and imidazole (B134444) moieties are conducted to establish clear SARs. For instance, studies have shown that the nature of substituents on the phenyl rings and the core heterocycle plays a critical role in determining the potency and selectivity for targets like adrenergic receptors. nih.gov
Integration with Advanced Material Systems
While primarily known for their biological activities, the unique structural and photophysical properties of the this compound core, which is an analogue of the Green Fluorescent Protein (GFP) chromophore, present opportunities for their integration into advanced materials.
Fluorescent Materials and Sensors: The inherent fluorescence of the benzylidene-imidazolinone scaffold makes it an attractive candidate for developing novel fluorescent materials. Research into creating cocrystals of imidazolinone derivatives has shown that coformer molecules can be used to switch between aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ), allowing for the tuning of solid-state photoluminescence. google.com This opens avenues for applications in photonics and optical sensors.
Organic Electronics: Imidazole derivatives are being explored for use in organic electronic devices. Patents suggest their potential as hole injection, hole transport, electron injection, or electron transport materials in organic light-emitting devices (OLEDs). google.comgoogle.com The electronic properties of the this compound core could be harnessed for these applications.
Functional Polymers: The imidazole ring is a versatile functional group for incorporation into polymers. Imidazole- and imidazolium-containing polymers are being investigated for a range of material science applications due to their ability to participate in hydrogen bonding and electrostatic interactions, which can be used to control polymer architecture and properties. researchgate.net
Functional Dyes: The chromophoric nature of the this compound system makes it a candidate for the development of functional dyes. These could potentially be used in applications such as dye-sensitized solar cells or as probes in biological imaging, where the imidazolinone core is conjugated to other fluorophores. nih.gov
Novel Biological Target Identification and Validation
A significant emerging trend is the identification and validation of new biological targets for this compound derivatives, moving beyond their established roles. This involves screening against diverse biological systems and elucidating their mechanisms of action.
Multi-Target Kinase Inhibition: In oncology, research is focused on designing imidazolone-based derivatives as multi-kinase inhibitors. Novel compounds have shown promising activity against key cancer-related kinases such as VEGFR-2, c-Met, and PIM-1, suggesting their potential as broad-spectrum anti-cancer agents.
Modulation of Cellular Transport: As mentioned, derivatives are being developed to target and inhibit efflux pumps like ABCB1, which are responsible for multidrug resistance in cancer. Validating this mechanism could lead to new therapies that re-sensitize resistant tumors to conventional chemotherapy.
Targeting Protein-Protein Interactions: The imidazolinone scaffold is being used to design small molecules that inhibit protein-protein interactions. For example, derivatives are being synthesized to block the interaction between HIV-1 integrase and the host protein LEDGF/p75, a novel anti-HIV therapeutic strategy. nih.gov
Enzyme Inhibition Beyond COX: While COX inhibition is well-studied, imidazolinone derivatives are being evaluated against other enzyme families. Benzimidazole-hydrazone derivatives, which share a core heterocyclic motif, have shown potent inhibitory activity against carbonic anhydrase (CA) isoenzymes I and II. nih.gov This suggests that the broader imidazolone class could be explored for similar activities.
The process of target identification and validation is a critical pathway in modern drug discovery, aiming to link a specific molecular target to a desired clinical outcome.
| Emerging Target Class | Specific Example(s) | Therapeutic Potential |
| Protein Kinases | VEGFR-2, c-Met, PIM-1, PLK1 | Anti-cancer (inhibition of tumor growth, angiogenesis) |
| Efflux Pumps | ABCB1 (P-glycoprotein) | Overcoming multidrug resistance in cancer |
| Protein-Protein Interactions | HIV-1 Integrase - LEDGF/p75 | Anti-HIV therapy |
| Metalloenzymes | Carbonic Anhydrases (CA I & II) | Diuretics, anti-glaucoma, potential anti-cancer |
| Adrenergic Receptors | Alpha 1 and Alpha 2 subtypes | Cardiovascular and neurological applications |
Q & A
Q. What are the most efficient synthetic routes for preparing 5-benzylidene-1H-imidazol-4(5H)-one derivatives?
A base-promoted, transition-metal-free method is widely used, involving condensation of amidines with ketones. For example, ketones react with benzamidine derivatives under basic conditions (e.g., NaOAc in AcOH) to form the imidazolone core. Yields vary with substituents: alkyl chains (e.g., n-C₄H₉) yield ~80%, while aryl groups (e.g., phenyl) achieve ~85% . Alternative methods include intramolecular cyclization of ureas or thioureas tethered to amides using reagents like CBr₄/Ph₃P, which proceed via carbodiimide intermediates with near-quantitative yields .
Q. How is crystallographic data for 5-benzylidene derivatives validated in structural studies?
The SHELX suite (e.g., SHELXL, SHELXS) is the gold standard for refining crystal structures. For example, single-crystal X-ray diffraction data are processed using SHELXL to resolve bond lengths, angles, and hydrogen bonding networks. ORTEP-3 (a graphical interface for SHELX) visualizes thermal ellipsoids and molecular geometry . This method confirmed the Z-configuration of a benzylidene derivative in a study with an R factor of 0.042 .
Q. What spectroscopic techniques are critical for characterizing 5-benzylidene-imidazolones?
- NMR : and NMR identify substituent effects (e.g., benzylidene proton shifts at δ 7.2–7.8 ppm).
- IR : Carbonyl stretches (C=O) appear at ~1700 cm⁻¹, while NH groups absorb at ~3200 cm⁻¹.
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₃F₂N₅O₃: m/z 410.1024) .
Advanced Research Questions
Q. How do reaction mechanisms for imidazolone formation differ between amidine-ketone and urea cyclization routes?
The amidine-ketone route proceeds via a base-mediated nucleophilic attack, forming a spiro-intermediate. -labeling confirmed molecular oxygen incorporation into the carbonyl group, suggesting oxidative steps . In contrast, urea cyclization involves carbodiimide intermediates generated via halogen reagents (e.g., CBr₄/Ph₃P), followed by iminium ion formation and intramolecular cyclization .
Q. What contradictions exist in reported synthetic yields for 5-benzylidene derivatives, and how are they resolved?
Yields vary with substituent steric/electronic effects. For example, branched alkyl groups (e.g., iso-C₃H₇) yield 61%, while linear chains (n-C₄H₉) reach 80% . Contradictions arise from solvent polarity (e.g., DCM vs. AcOH) and reaction time. Methodological adjustments, such as microwave-assisted synthesis, improve reproducibility (e.g., 85% yield in 30–60 seconds vs. 7–10 hours under reflux) .
Q. How do hydrogen bonding networks influence the solid-state properties of 5-benzylidene-imidazolones?
Graph set analysis (e.g., Etter’s formalism) reveals patterns like motifs in crystals. For example, NH···O=C interactions stabilize dimeric structures, while CH···π contacts enhance packing efficiency. These networks correlate with melting points (e.g., derivatives with extended H-bonding melt >300°C) .
Q. What strategies optimize biological activity in 5-benzylidene-imidazolone-based drug candidates?
Structure-activity relationship (SAR) studies focus on substituent effects:
- Benzylidene aryl groups : Electron-withdrawing groups (e.g., -F) improve bioavailability.
- Imidazolone core modifications : Methylation at N1 reduces metabolic degradation.
For instance, a derivative with 3,5-difluoro-4-hydroxyphenyl substitution showed enhanced binding to angiotensin II receptors in vitro .
Q. How are computational methods applied to predict the reactivity of 5-benzylidene-imidazolones?
DFT calculations (B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals. For example, HOMO-LUMO gaps correlate with electrophilicity in Michael addition reactions. Calculations also rationalize regioselectivity in cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
